

# (4-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541

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An in-depth examination of **(4-Chlorothiophen-2-yl)methanol**, a valuable building block in medicinal chemistry and materials science. This guide provides a thorough overview of its nomenclature, chemical properties, and a detailed, though synthetically inferred, experimental protocol for its preparation.

#### Introduction

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative that has garnered interest in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. The presence of the chlorothiophene core and a reactive hydroxymethyl group makes it a versatile intermediate for the synthesis of more complex molecular architectures. This document aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.

## **Nomenclature and Synonyms**

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and identifiers for **(4-Chlorothiophen-2-yl)methanol** is provided below.



| Identifier Type                   | Value                              |
|-----------------------------------|------------------------------------|
| IUPAC Name                        | (4-chlorothiophen-2-yl)methanol[1] |
| CAS Number                        | 233280-30-3[1]                     |
| Molecular Formula                 | C5H5ClOS[1]                        |
| Molecular Weight                  | 148.61 g/mol [1]                   |
| Synonyms                          | 4-Chlorothiophene-2-methanol[2]    |
| 2-Thiophenemethanol, 4-chloro-[1] |                                    |
| (4-chloro-2-thienyl)methanol[1]   | <del>-</del>                       |
| 4-CHLOROTHIOPHENE-2-METHANOL[1]   | <del>-</del>                       |

# **Physicochemical Properties**

While experimentally determined physical properties are not readily available in the current literature, computational predictions provide valuable insights into the behavior of **(4-Chlorothiophen-2-yl)methanol**.

| Property                       | Predicted Value   |
|--------------------------------|-------------------|
| XLogP3                         | 1.4               |
| Hydrogen Bond Donor Count      | 1                 |
| Hydrogen Bond Acceptor Count   | 2                 |
| Rotatable Bond Count           | 1                 |
| Exact Mass                     | 147.9749636 Da[1] |
| Monoisotopic Mass              | 147.9749636 Da[1] |
| Topological Polar Surface Area | 29.5 Ų            |
| Heavy Atom Count               | 8                 |
| Complexity                     | 126               |



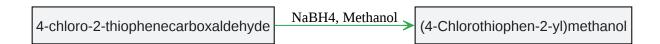
Note: These properties are computationally derived from PubChem.

## **Experimental Protocols**

A detailed experimental protocol for the synthesis of **(4-Chlorothiophen-2-yl)methanol** is not explicitly described in the reviewed literature. However, a standard and reliable method for its preparation would involve the reduction of the corresponding aldehyde, 4-chloro-2-thiophenecarboxaldehyde. The following is a generalized, yet detailed, protocol based on well-established chemical transformations.

Synthesis of **(4-Chlorothiophen-2-yl)methanol** via Reduction of 4-chloro-2-thiophenecarboxaldehyde

Reaction Scheme:



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A potential synthetic route to **(4-Chlorothiophen-2-yl)methanol**.

#### Materials:

- 4-chloro-2-thiophenecarboxaldehyde
- Sodium borohydride (NaBH4)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask



- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol. Place the flask in an ice bath and stir the solution until it reaches 0 °C.
- Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0
   °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer
   chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
- Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
  using a rotary evaporator to yield the crude (4-Chlorothiophen-2-yl)methanol. Further
  purification can be achieved by column chromatography on silica gel if necessary.

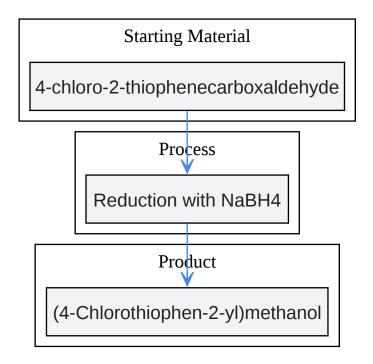
## **Spectroscopic Data**



No experimentally-derived spectroscopic data for **(4-Chlorothiophen-2-yl)methanol** has been identified in the public domain. For researchers who synthesize this compound, it is recommended to perform standard characterization techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy to confirm its identity and purity.

## **Logical Relationships in Synthesis**

The synthesis of **(4-Chlorothiophen-2-yl)methanol** is a straightforward process that relies on the fundamental principles of organic chemistry. The logical workflow is depicted below.



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Workflow for the synthesis of (4-Chlorothiophen-2-yl)methanol.

### Conclusion

**(4-Chlorothiophen-2-yl)methanol** serves as a key intermediate in the synthesis of a variety of complex organic molecules. While detailed experimental data on the compound itself is sparse in publicly available literature, its synthesis can be reliably achieved through the reduction of its corresponding aldehyde. This guide provides a foundational resource for researchers, offering a comprehensive list of synonyms, computed physicochemical properties, and a detailed,



practical protocol for its preparation. Further experimental characterization of this compound would be a valuable contribution to the chemical sciences.

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#### References

- 1. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. howeipharm.com [howeipharm.com]
- To cite this document: BenchChem. [(4-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530541#synonyms-for-4-chlorothiophen-2-yl-methanol]

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